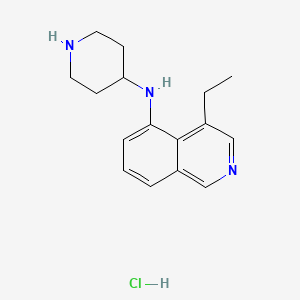
Diethyl 2-(but-2-yn-1-yl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two ethyl groups and a but-2-yn-1-yl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether but insoluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(but-2-yn-1-yl)malonate can be synthesized through the alkylation of diethyl malonate with but-2-yn-1-yl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of but-2-yn-1-yl bromide . The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the but-2-yn-1-yl bromide, displacing the bromide ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Alkylation: Dialkylated malonates.
Oxidation: Carboxylic acids, ketones.
Substitution: Substituted malonates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(but-2-yn-1-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-(but-2-yn-1-yl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the but-2-yn-1-yl group.
Dimethyl 2-(but-2-yn-1-yl)malonate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 2-(prop-2-yn-1-yl)malonate: Similar structure but with a prop-2-yn-1-yl group instead of but-2-yn-1-yl.
Uniqueness
Diethyl 2-(but-2-yn-1-yl)malonate is unique due to the presence of the but-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its simpler analogs. This structural feature allows for more diverse chemical transformations and applications in synthesis .
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
diethyl 2-but-2-ynylpropanedioate |
InChI |
InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,5-6,8H2,1-3H3 |
InChI-Schlüssel |
YVMXASZMVGXHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC#CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1Z)-N'-Cyano-5-{4-[(dimethylamino)methyl]pyridin-2-yl}pentanimidamide](/img/structure/B8602760.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoate](/img/structure/B8602795.png)






![{1-[4-(Benzyloxy)phenyl]ethenyl}(tributyl)stannane](/img/structure/B8602842.png)
